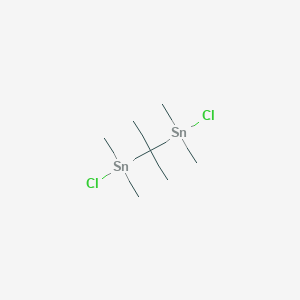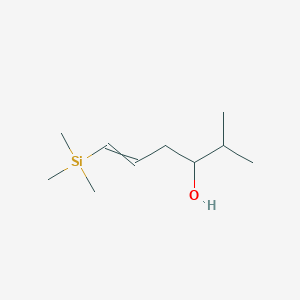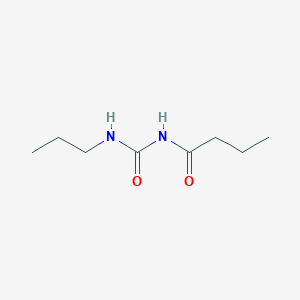
N-(Propylcarbamoyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Propylcarbamoyl)butanamide: is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is specifically structured with a propyl group attached to the nitrogen atom and a butanamide backbone.
准备方法
Synthetic Routes and Reaction Conditions:
From Carboxylic Acids: One common method to synthesize N-(Propylcarbamoyl)butanamide involves the reaction of butanoic acid with propylamine. The carboxylic acid is first converted into an ammonium salt by adding solid ammonium carbonate.
From Acid Chlorides: Another method involves the reaction of butanoyl chloride with propylamine in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions:
Oxidation and Reduction: While amides are generally resistant to oxidation and reduction, under specific conditions, they can be reduced to amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The amide can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves heating with aqueous hydrochloric acid.
Basic Hydrolysis: Involves heating with aqueous sodium hydroxide.
Reduction: Utilizes lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: Butanoic acid and propylamine.
Reduction: Butylamine and propylamine.
科学研究应用
Chemistry: N-(Propylcarbamoyl)butanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: Research has explored its potential as a building block for pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects .
Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in various chemical processes .
作用机制
The mechanism by which N-(Propylcarbamoyl)butanamide exerts its effects is primarily through its interaction with specific enzymes and proteins. For instance, it can act as a substrate for amidases, which catalyze the hydrolysis of amides to carboxylic acids and amines . This interaction is crucial in various biochemical pathways, particularly in the metabolism of nitrogen-containing compounds.
相似化合物的比较
Butyramide: Similar in structure but lacks the propyl group attached to the nitrogen atom.
Acetamide: Contains a shorter carbon chain compared to butanamide.
Propionamide: Has a three-carbon chain instead of the four-carbon chain in butanamide.
Uniqueness: N-(Propylcarbamoyl)butanamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the propyl group enhances its solubility and interaction with various biological molecules, making it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
82162-77-4 |
|---|---|
分子式 |
C8H16N2O2 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
N-(propylcarbamoyl)butanamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-5-7(11)10-8(12)9-6-4-2/h3-6H2,1-2H3,(H2,9,10,11,12) |
InChI 键 |
ZLUMKDIQYOFNHL-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC(=O)NCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


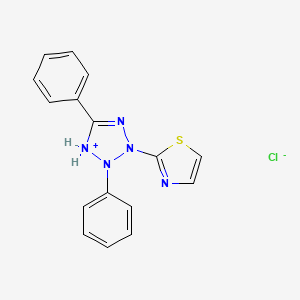
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
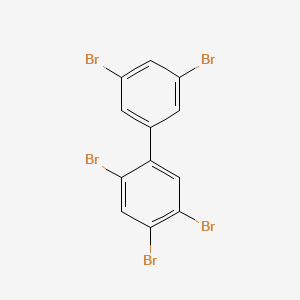
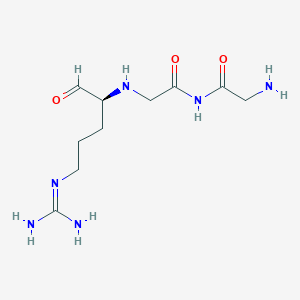
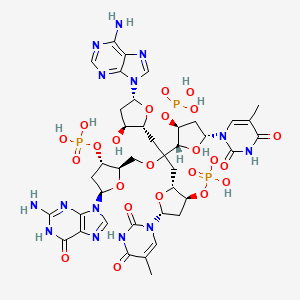
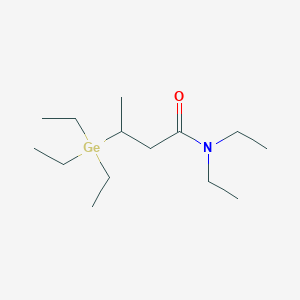
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea](/img/structure/B14409323.png)
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
